KW-2449 - 841258-76-2

KW-2449

Catalog Number: EVT-386276
CAS Number: 841258-76-2
Molecular Formula: C20H20N4O
Molecular Weight: 332.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
[4-[2-(1H-indazol-3-yl)ethenyl]phenyl]-(1-piperazinyl)methanone is a member of indazoles.
FLT3/ABL/Aurora Kinase Inhibitor KW-2449 is an orally available inhibitor of FMS-related tyrosine kinase 3 (FLT3, STK1, or FLK2), the tyrosine kinase ABL, and aurora kinases, with potential antineoplastic activity. Upon administration, FLT3/ABL/Aurora kinase inhibitor KW-2449 specifically binds to and inhibits both wild-type and mutated forms of FLT3, ABL and aurora kinases, which both interferes with the activation of signal transduction pathways mediated by these kinases and reduces the proliferation of susceptible cancer cells. FLT3 and ABL kinases are upregulated in certain tumor cells and play important roles in tumor cell proliferation and metastasis. Aurora kinases, serine-threonine kinases overexpressed by a wide variety of cancer cell types, play essential roles in mitotic checkpoint control.
Overview

KW-2449 is a novel multikinase inhibitor primarily developed for the treatment of certain types of leukemia, particularly those with mutations in the FMS-like tyrosine kinase 3 gene. This compound has shown significant promise in preclinical studies, demonstrating potent inhibitory effects on various kinases involved in cancer cell proliferation and survival. The development of KW-2449 was aimed at creating an orally bioavailable drug with low toxicity for patients suffering from leukemia, especially those with mutations that confer resistance to existing therapies.

Source

KW-2449 was developed by Kyowa Hakko Kirin, a biopharmaceutical company known for its focus on innovative drug discovery. The compound's efficacy was established through extensive screening of chemical libraries against leukemia cell lines, leading to the identification of its unique kinase inhibition profile.

Classification

KW-2449 is classified as a multikinase inhibitor. It specifically targets several kinases including FLT3, ABL, and Aurora kinases. The compound is particularly effective against the ABL-T315I mutation, which is associated with resistance to traditional therapies.

Synthesis Analysis

Methods

The synthesis of KW-2449 involves multiple steps, typically starting from indazole derivatives. The process includes:

  1. Formation of Key Intermediates: Initial reactions yield intermediates that are crucial for the final structure.
  2. Coupling Reactions: These intermediates are then coupled with other moieties to build the complete molecular framework.
  3. Purification: The final product undergoes purification processes such as crystallization or chromatography to ensure high purity.

Technical Details

The synthesis employs standard organic chemistry techniques, including:

  • Refluxing: To facilitate reactions at elevated temperatures.
  • Column Chromatography: For purification of intermediates and final products.
  • Nuclear Magnetic Resonance Spectroscopy: For structural confirmation.
Molecular Structure Analysis

Structure

KW-2449 has a complex molecular structure characterized by an indazole core linked to various functional groups that enhance its kinase inhibition properties. The specific structural formula can be represented as follows:

C21H24N4O\text{C}_{21}\text{H}_{24}\text{N}_4\text{O}

Data

Key molecular data includes:

  • Molecular Weight: Approximately 348.45 g/mol
  • CAS Number: 1000669-72-6
  • Chemical Formula: C21H24N4O
Chemical Reactions Analysis

Reactions

KW-2449 primarily acts through the inhibition of kinase activity, which involves:

  1. Phosphorylation Inhibition: It prevents the phosphorylation of target proteins such as FLT3 and ABL.
  2. Cell Cycle Arrest: KW-2449 induces G1 phase arrest in leukemia cells, leading to apoptosis.

Technical Details

The compound’s mechanism involves binding to the ATP-binding site of kinases, preventing substrate phosphorylation and downstream signaling cascades essential for cell survival and proliferation.

Mechanism of Action

Process

KW-2449 exerts its therapeutic effects by:

  1. Inhibiting Kinase Activity: It binds competitively to the ATP-binding site of FLT3 and ABL kinases.
  2. Inducing Apoptosis: By inhibiting key survival pathways, it triggers programmed cell death in cancer cells.

Data

In vitro studies show that KW-2449 has half-maximal inhibitory concentration (IC50) values as follows:

  • FLT3: 0.0066 µM
  • ABL: 0.014 µM
  • ABL-T315I: 0.004 µM
    These values indicate its high potency against these targets.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO) with a solubility greater than 16.6 mg/mL.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but sensitive to light and moisture.
  • Melting Point: Specific melting point data may vary but is generally consistent with similar compounds in its class.

Relevant analyses have confirmed that KW-2449 maintains stability during storage and handling under recommended conditions.

Applications

KW-2449 has several significant applications in scientific research and clinical settings:

  1. Cancer Therapy: Primarily used in clinical trials for treating acute myeloid leukemia (AML) and other hematological malignancies.
  2. Research Tool: Utilized in laboratory settings to study kinase signaling pathways and develop combination therapies with other agents like histone deacetylase inhibitors.
  3. Preclinical Studies: Demonstrated efficacy in xenograft models, showing potential for further development into a therapeutic agent for resistant leukemia forms.
Molecular Mechanisms of KW-2449 in Targeted Kinase Inhibition

Structural Determinants of Multikinase Selectivity

KW-2449 (molecular weight: 332.4 g/mol; CAS: 1000669-72-6) features a urea-based scaffold that enables broad yet selective kinase interactions. Its core structure contains a diphenylurea moiety linked to a substituted imidazole ring, facilitating hydrogen bonding with kinase hinge regions. This architecture allows KW-2449 to bind conserved ATP pockets while accommodating structural variations across kinases [9]. Key determinants of selectivity include:

  • Hydrophobic pocket occupancy: The fluoro-phenyl group penetrates deep into hydrophobic regions of FLT3 and ABL kinases, enhancing affinity for activation loop mutants [7] [9].
  • Solvent-exposed interactions: The morpholine tail engages with solvent-accessible residues, enabling tolerance for bulky gatekeeper mutations like T315I in BCR-ABL [7].

Table 1: KW-2449 Inhibition Profiles Against Key Kinases

Target KinaseIC₅₀ (nM)Structural Significance
FLT3 (wild-type)6.6Binds juxtamembrane domain stabilizing inactive conformation
ABL-T315I14Overcomes steric hindrance via compact hydrophobic interactions
Aurora A48Targets hinge region C-H bonds with urea carbonyl
FGFR136Interacts with V561/M563 in ATP pocket
JAK2150Moderate affinity due to divergent glycine-rich loop

Kinase selectivity profiling reveals >100-fold preference for FLT3 and ABL mutants over structurally related kinases like PDGFRα (IC₅₀ = 1,700 nM). Molecular dynamics simulations confirm that KW-2449 adopts a U-shaped conformation when bound to FLT3-ITD, displacing catalytic lysine (K644) and disrupting ATP coordination [6] [9].

Inhibition of FLT3/ITD Signaling and Downstream STAT5 Phosphorylation

KW-2449 potently suppresses oncogenic signaling in FLT3-ITD-driven acute myeloid leukemia (AML). Mechanistically:

  • Direct FLT3-ITD inhibition: At 10–50 nM concentrations, KW-2449 reduces FLT3 autophosphorylation by >90% in MOLM-14 and MV4-11 AML cell lines, with GI₅₀ values of 24 nM and 11 nM, respectively. This exceeds potency against wild-type FLT3 (GI₅₀ = 140 nM) [2] [7].
  • STAT5 pathway blockade: Phosphorylated STAT5 (pSTAT5), a critical survival signal in FLT3-ITD+ AML, is suppressed within 2 hours of KW-2449 exposure. Dose-response studies show near-complete pSTAT5 ablation at 100 nM in primary AML blasts [2] [6].

Table 2: KW-2449 Effects on FLT3/STAT5 Signaling in Preclinical Models

Model SystemKW-2449 DoseFLT3 Phosphorylation (% Reduction)pSTAT5 SuppressionFunctional Outcome
MOLM-13 cells50 nM98%>95%G₁ cell cycle arrest
MV4-11 xenografts10 mg/kg/day85–92%87–94%Tumor regression (64% vs. controls)
Primary FLT3-ITD+ AML100 nM91%89%Apoptosis in 78% blasts

Downstream effects include:

  • Cell cycle arrest: Dephosphorylation of retinoblastoma protein (Rb) and cyclin D1 downregulation, inducing G₁/S blockade [2].
  • Apoptotic activation: Cleavage of caspase-3/7 and PARP, coupled with MCL-1 suppression [6]. In vivo, oral KW-2449 (10 mg/kg) prolongs survival in FLT3-ITD+ xenografts by 21 days versus controls [7].

Dual Targeting of Aurora Kinase and BCR/ABL-T315I in Imatinib Resistance

KW-2449 overcomes two major resistance pathways in leukemia:

  • BCR-ABL-T315I inhibition: KW-2449 binds ABL-T315I with IC₅₀ = 14 nM, exploiting unique hydrophobic interactions with I315 side chains. This contrasts with imatinib's failure to accommodate the isoleucine bulk. In K562-T315I cells, KW-2449 shows GI₅₀ = 270 nM, compared to >10,000 nM for imatinib [7] [9].
  • Aurora kinase co-suppression: Concurrent Aurora A inhibition (IC₅₀ = 48 nM) disrupts mitotic spindle assembly, inducing G₂/M arrest. This dual mechanism circumvents compensatory proliferation signals common with single-target inhibitors [4] [7].

Synergistic effects include:

  • Histone H3 modulation: Reduced phosphorylation at Ser10 (pHH3), a biomarker of Aurora B activity, enhancing aneuploidy and mitotic catastrophe [7].
  • Resensitization of refractory cells: In imatinib-resistant CML, KW-2449 restores sensitivity to BCR-ABL inhibitors by suppressing Aurora-mediated survival pathways. Combination studies show 3.2-fold increase in apoptosis versus single agents [4].

Table 3: KW-2449 Activity in Imatinib-Resistant Systems

Resistance ContextKW-2449 TargetCellular EffectPotency (IC₅₀/GI₅₀)
BCR-ABL-T315IABL-T315IDephosphorylation of CrkL14 nM (ABL-T315I kinase)
Aurora B overexpressionAurora A/BMitotic arrest & polyploidy48 nM (Aurora A); 120 nM (Aurora B)
Primary CML-T315IDual ABL/AuroraReduced colony formation (89%)GI₅₀ = 0.27 μM (K562-T315I cells)

Role in Modulating FGFR1 and TrkA Pathways in Non-Hematologic Contexts

Beyond hematologic malignancies, KW-2449 modulates tyrosine kinases involved in inflammation and solid tumors:

  • FGFR1 suppression: At IC₅₀ = 36 nM, KW-2449 inhibits ligand-dependent FGFR1 autophosphorylation, blocking MAPK/ERK signaling in fibroblasts. This attenuates FGF-driven proliferation in vitro [6] [9].
  • TrkA cross-reactivity: Moderate inhibition (IC₅₀ ~150 nM) reduces NGF-induced neurite outgrowth in PC12 cells, suggesting potential neuroinflammatory applications [6].

Notably, in sepsis-induced cardiomyopathy (SIC) models:

  • PPARα upregulation: RNA-seq analysis of septic rat hearts shows KW-2449 (10 mg/kg) upregulates Pparα by 4.7-fold versus untreated controls. This correlates with improved cardiac output (LVEF +28%) and reduced troponin I release [8].
  • Anti-inflammatory effects: KW-2449 suppresses TNFα/IL-6 production by >60% in SIC, independent of kinase inhibition. Mechanistically, it enhances PPARα-mediated NF-κB inactivation [8].

These findings position KW-2449 as a pleiotropic modulator of inflammation through kinase-dependent and kinase-independent mechanisms.

Table 4: Summary of KW-2449's Primary Molecular Targets

TargetBiological ContextIC₅₀ (nM)Functional Consequence
FLT3AML with ITD mutations6.6STAT5 dephosphorylation, apoptosis
ABL-T315IImatinib-resistant CML14Bypasses gatekeeper mutation
Aurora AMitotic dysregulation48G₂/M arrest, pHH3 reduction
FGFR1Fibroblast proliferation36MAPK pathway suppression
JAK2Cytokine signaling150Moderate STAT modulation

Data compiled from [7] [9].

Properties

CAS Number

841258-76-2

Product Name

KW-2449

IUPAC Name

[4-[(E)-2-(1H-indazol-3-yl)ethenyl]phenyl]-piperazin-1-ylmethanone

Molecular Formula

C20H20N4O

Molecular Weight

332.4 g/mol

InChI

InChI=1S/C20H20N4O/c25-20(24-13-11-21-12-14-24)16-8-5-15(6-9-16)7-10-19-17-3-1-2-4-18(17)22-23-19/h1-10,21H,11-14H2,(H,22,23)/b10-7+

InChI Key

YYLKKYCXAOBSRM-JXMROGBWSA-N

SMILES

C1CN(CCN1)C(=O)C2=CC=C(C=C2)C=CC3=NNC4=CC=CC=C43

Synonyms

KW 2449
KW-2449
KW2449

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC=C(C=C2)C=CC3=NNC4=CC=CC=C43

Isomeric SMILES

C1CN(CCN1)C(=O)C2=CC=C(C=C2)/C=C/C3=NNC4=CC=CC=C43

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.